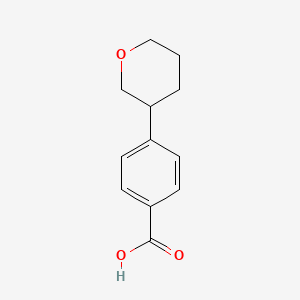

4-(Oxan-3-yl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Oxan-2-yl)benzoic acid involves several key steps. The first step is the protection of the carboxylic acid group, followed by the formation of the oxane ring, and finally the deprotection of the carboxylic acid group.Molecular Structure Analysis

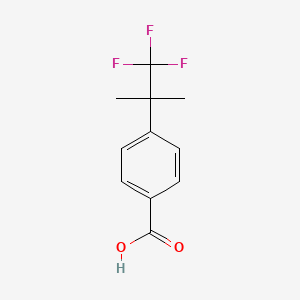

The molecular structure of 4-(Oxan-3-yl)benzoic acid is characterized by a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

4-(Oxan-3-yl)benzoic acid has a molecular weight of 206.24 g/mol. It is a powder at room temperature .Applications De Recherche Scientifique

Photophysical Properties in Luminescent Lanthanide Complexes 4-Naphthalen-1-yl-benzoic acid derivatives, which are structurally similar to 4-(Oxan-3-yl)benzoic acid, have been investigated for their role in luminescent lanthanide complexes. These studies highlight the role of intramolecular charge transfer in enhancing the luminescence of lanthanide ions, suggesting potential applications in the development of advanced luminescent materials (Kim et al., 2006).

Development of Novel Fluorescence Probes Research has explored the use of benzoic acid derivatives in creating novel fluorescence probes for detecting reactive oxygen species (ROS) in biological and chemical applications. This includes the selective detection of highly reactive oxygen species, which has implications in understanding cellular mechanisms and oxidative stress (Setsukinai et al., 2003).

Synthesis of Hybrid Compounds Derivatives of benzoic acid have been utilized in synthesizing hybrid systems containing pharmacophoric fragments. This research has implications in medicinal chemistry and the development of new pharmaceutical compounds (Ivanova et al., 2019).

Photoluminescence and Luminescent Properties Studies on benzoic acid derivatives have explored their use in enhancing the photoluminescence of lanthanide complexes. This research is crucial for developing new materials with improved luminescent properties, which can be applied in lighting, display technologies, and bioimaging (Sivakumar et al., 2010).

Dye-Sensitized Solar Cells The conjugation of benzoic acid derivatives to electron donors and acceptors has been researched for its impact on energy levels and light-harvesting abilities in dye-sensitized solar cells. This research has potential applications in the development of more efficient solar energy technologies (Yang et al., 2016).

Stabilization of Molecular Structures Research into the substitution of benzoic acid derivatives has led to the stabilization of certain molecular structures, like hexagonal columnar mesophases. This has implications for the design and development of new materials with specific structural properties (Percec et al., 1995).

Anticancer Potential of Derivatives Some studies have focused on the synthesis and evaluation of benzoic acid derivatives as potential anti-cancer agents. This research is significant for the development of new therapeutic approaches in oncology (Soni et al., 2015).

Coordination Polymers for Photophysical Studies Derivatives of benzoic acid have been used in the synthesis of coordination polymers with lanthanide ions, aimed at studying their crystal structures and photophysical properties. This research aids in understanding the material properties that can be tuned for various applications (Song et al., 2009).

Environmental Trace Element Analysis Benzoic acid derivatives have been employed in methods for the trace determination of elements like iron in environmental samples. This has applications in environmental monitoring and pollution control (Borzoei et al., 2019).

Propriétés

IUPAC Name |

4-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYCJJRDTYMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxan-3-yl)benzoic acid | |

CAS RN |

1443981-93-8 | |

| Record name | 4-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)